4-Methyl-4-(methylsulfanyl)pentan-2-ol
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Overview
Description
4-Methyl-4-(methylsulfanyl)pentan-2-ol is an organic compound with the molecular formula C7H16OS It is a secondary alcohol with a methylsulfanyl group attached to the fourth carbon of the pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(methylsulfanyl)pentan-2-ol typically involves the reaction of 4-methyl-4-(methylsulfanyl)pentan-2-one with a reducing agent. Common reducing agents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-(methylsulfanyl)pentan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 4-Methyl-4-(methylsulfanyl)pentan-2-one, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane, 4-Methyl-4-(methylsulfanyl)pentane, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 4-Methyl-4-(methylsulfanyl)pentan-2-chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: 4-Methyl-4-(methylsulfanyl)pentan-2-one.
Reduction: 4-Methyl-4-(methylsulfanyl)pentane.
Substitution: 4-Methyl-4-(methylsulfanyl)pentan-2-chloride.
Scientific Research Applications
4-Methyl-4-(methylsulfanyl)pentan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Methyl-4-(methylsulfanyl)pentan-2-ol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity. The presence of the methylsulfanyl group may also contribute to its unique chemical properties and potential biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-pentanol: A structurally similar compound with a hydroxyl group on the second carbon and a methyl group on the fourth carbon.
4-Methyl-4-(methylsulfanyl)pentan-2-one: The corresponding ketone of 4-Methyl-4-(methylsulfanyl)pentan-2-ol.
4-Methyl-4-(methylsulfanyl)pentane: The fully reduced form of the compound.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a methylsulfanyl group on the same carbon atom. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-methyl-4-methylsulfanylpentan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16OS/c1-6(8)5-7(2,3)9-4/h6,8H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAYGJXCIKUEBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)SC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20837158 |
Source
|
Record name | 4-Methyl-4-(methylsulfanyl)pentan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20837158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827024-52-2 |
Source
|
Record name | 4-Methyl-4-(methylsulfanyl)pentan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20837158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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